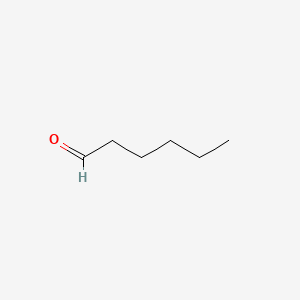
Hexanal
Número de catálogo B7767761
Peso molecular: 100.16 g/mol
Clave InChI: JARKCYVAAOWBJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07727997B2
Procedure details


To hexanal (1.02 g, 10.2 mmol) in 15 mL of isopropyl alcohol-water (4:1 v/v) was added CuCl2 (1.37 g, 10.2 mmol). The mixture was heated at 80° C. for 2.5 h, then cooled. The solids were removed by filtration and the filtrate was added to 6-aminonicotinic acid (1.35 g, 10 mmol). The mixture was stirred overnight at room temperature, then heated at reflux 32 h. After cooling, the solvents were removed under reduced pressure and MeOH was added to the residue. The resulting solid was removed by filtration and the filtrate was concentrated to dryness. MeOH was again added, and the resulting solid removed by filtration. After concentration of the filtrate, the residue was chromatographed on silica gel using MeOH-dichloromethane (33/67) to give 0.26 g of 3-butylimidazo[1,2-a]pyridine-6-carboxylic acid.

[Compound]
Name
CuCl2
Quantity
1.37 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]=1>C(O)(C)C.O>[CH2:3]([C:2]1[N:10]2[CH:11]=[C:12]([C:13]([OH:15])=[O:14])[CH:16]=[CH:17][C:9]2=[N:8][CH:1]=1)[CH2:4][CH2:5][CH3:6] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)=O
|
[Compound]
|
Name
|
CuCl2
|
|
Quantity
|
1.37 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O.O
|
Step Two
|
Name
|
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C(=O)O)C=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux 32 h
|
|
Duration
|
32 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure and MeOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
MeOH was again added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After concentration of the filtrate, the residue was chromatographed on silica gel
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1=CN=C2N1C=C(C=C2)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
